molecular formula C10H4Cl2F3N3O B2549202 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1272305-66-4

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone

Cat. No.: B2549202
CAS No.: 1272305-66-4
M. Wt: 310.06
InChI Key: RLPATWCKSNYTFO-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone is a specialized organic compound supplied as a powder for life science research and development . This high-quality chemical features a 1,2,3-triazole ring system linked to a 3,5-dichlorophenyl group and a trifluoroacetyl group, presenting a unique scaffold for chemical and pharmacological exploration. With the molecular formula C10H4Cl2F3N3O and a molecular weight of 310.06 g/mol, it is provided in high and ultra-high purity forms to meet rigorous research standards . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or in the development of novel compounds for various life science applications. It is packaged to preserve stability and is typically stored at room temperature . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O/c11-5-1-6(12)3-7(2-5)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPATWCKSNYTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This reaction is often catalyzed by copper(I) ions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable precursor is reacted with a dichlorophenyl halide under appropriate conditions.

    Addition of the Trifluoroethanone Moiety:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoroethanone Group

The electron-deficient trifluoroethanone carbonyl undergoes nucleophilic attack, enabling ketone functionalization. This reactivity is exploited in condensation reactions:

Example Reaction
Reaction with 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate in THF using LiHMDS as a base yields β-hydroxy ketone intermediates (89.3% yield) .

Reagents/ConditionsProductYieldSource
LiHMDS, THF, -78°C to rtβ-Hydroxy ketone derivative89.3%

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition while resisting reduction due to its strong electron-withdrawing nature .

Regioselective Alkylation/Arylation of the Triazole Ring

The 1,2,3-triazole ring undergoes alkylation at the N2 position under mild conditions. A study on analogous 4-trifluoroacetyltriazoles demonstrated preferential benzylation at N2 using benzyl halides (e.g., benzyl chloride, Na₂CO₃ in DMF) .

Key Data

ReagentSelectivity (N2:N1)Total YieldConditionsSource
Benzyl chloride/Na₂CO₃3:192%DMF, rt, 12 h
Benzyl bromide/K₂CO₃2.5:188%DMF, 60°C, 8 h

The 3,5-dichlorophenyl substituent directs regioselectivity by sterically shielding the N1 position .

Cyclization to Heterocyclic Systems

The compound participates in cyclization reactions to form fused heterocycles. For example, treatment with N-chlorosuccinimide (NCS) and sodium bicarbonate generates 1,4,2-dioxazol derivatives :

Reaction Pathway

  • Chlorination : NCS converts the oxime intermediate to a chloroimine.

  • Cyclization : Reaction with 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone forms a dioxazole ring (39.3% yield) .

Reagents/ConditionsProductYieldSource
NCS, NaHCO₃, DMF, 55°C, 3 h1,4,2-Dioxazol derivative39.3%

Acid/Base-Mediated Transformations

The trifluoroacetyl group resists hydrolysis under basic conditions but undergoes dehydroxylation in acidic media. For instance, treatment with HCl in ethanol removes hydroxyl groups from intermediates .

Mechanistic Influences of Substituents

  • 3,5-Dichlorophenyl Group : Electron-withdrawing nature activates the triazole ring toward electrophilic substitution.

  • Trifluoroethanone : Stabilizes enolate intermediates, enabling condensation reactions .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone. It has been evaluated for its efficacy against various fungal strains.

Case Study: Antifungal Efficacy

A study conducted on the compound demonstrated that it exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at 8 µg/mL for Candida and 16 µg/mL for Aspergillus, indicating a strong potential for use in antifungal therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines.

Case Study: Anticancer Activity

In a study by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. The compound displayed an average growth inhibition rate of over 50% at concentrations as low as 10 µM. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell proliferation .

Synthetic Applications

Beyond its biological activities, this compound serves as a versatile building block in synthetic organic chemistry. Its unique triazole structure allows for further derivatization to create novel compounds with enhanced properties.

Summary Table of Applications

Application TypeDescriptionKey Findings
AntifungalEffective against Candida albicans and Aspergillus nigerMIC: 8 µg/mL (Candida), 16 µg/mL (Aspergillus)
AnticancerSignificant growth inhibition in human tumor cell linesAverage inhibition >50% at 10 µM
Synthetic ChemistryServes as a building block for further chemical modificationsCan be brominated to create new derivatives

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and trifluoroethanone groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The 3,5-dichloro substitution enhances pesticidal activity compared to mono- or ortho-dichloro analogs due to improved electron-withdrawing effects and steric fit in target enzymes .
  • Thermal Stability : The symmetrical 3,5-dichloro derivative exhibits higher thermal stability (boiling point 265°C) compared to the 2,4-dichloro analog .

Triazole-Containing Derivatives

While 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone lacks a triazole ring, structurally related compounds with triazole moieties demonstrate distinct properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Applications
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone 1271563-43-9 C₁₁H₇ClF₃N₃O 289.64 Triazole ring enhances hydrogen bonding Antifungal agents

Comparison Insights :

  • Reactivity : The triazole group introduces additional hydrogen-bonding sites, improving solubility and interaction with biological targets .
  • Synthetic Complexity: Triazole derivatives require multi-step syntheses (e.g., click chemistry), whereas the 3,5-dichloro trifluoroethanone is synthesized more efficiently via Grignard or halogenation routes .

Biological Activity

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone (CAS No. 477858-60-9) is a compound that has garnered attention for its potential biological activities. The molecular formula is C10H4Cl2F3N3OC_{10}H_4Cl_2F_3N_3O with a molecular weight of 310.06 g/mol. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
  • Molecular Formula : C10H4Cl2F3N3OC_{10}H_4Cl_2F_3N_3O
  • Molecular Weight : 310.06 g/mol
  • Appearance : Powder

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in various therapeutic areas. Here are some key findings:

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines, including breast and colon cancers. For instance, a related triazole compound demonstrated the highest antiproliferative activity against breast cancer cell lines in vitro .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. A study focusing on triazole derivatives indicated that certain structural modifications could enhance inhibition against carboxylesterase (CaE), suggesting that similar modifications might be applicable to this compound .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivitySignificant antiproliferative effects against breast and colon cancer cell lines.
Enzyme InhibitionPotential selective inhibitor of carboxylesterase with implications for drug metabolism.
Antibacterial ActivitySome triazole derivatives showed antibacterial properties; further investigation needed for this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with nucleophilic sites on proteins or nucleic acids.

Q & A

Q. What safety protocols should be followed when handling 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone in laboratory settings?

Researchers must wear protective gear (gloves, goggles, lab coats) and work in fume hoods or glove boxes to avoid inhalation or skin contact. Waste should be segregated and disposed via certified chemical waste services to prevent environmental contamination. These protocols align with general hazardous compound handling guidelines .

Q. How can the synthesis of this compound be optimized for higher yields?

A standard approach involves refluxing triazole precursors with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. Optimizing molar ratios (e.g., 1:1 triazole:benzaldehyde), extending reaction time (4+ hours), and using inert atmospheres can improve yield. Post-reaction, solvent removal under reduced pressure and recrystallization enhance purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substituent positions on the triazole and dichlorophenyl rings.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the trifluoroethanone moiety).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation of a saturated solution. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Structural refinement using software like SHELXL validates bond lengths, angles, and intermolecular interactions (e.g., halogen bonding from Cl atoms) .

Q. What experimental designs mitigate degradation during stability studies?

To assess hydrolytic stability:

  • Conduct pH-dependent studies (pH 2–12) at controlled temperatures (25–40°C).
  • Use HPLC or LC-MS to monitor degradation products.
  • Stabilize samples with continuous cooling to slow organic degradation, as seen in wastewater matrix studies .

Q. How can computational methods predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial enzymes) identifies binding affinities. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (e.g., Hammett σ values) or steric descriptors with bioactivity data from analogs like oxadiazole derivatives .

Q. What strategies validate the compound’s environmental impact in indoor settings?

Advanced microspectroscopic imaging (e.g., ToF-SIMS) analyzes adsorption on indoor surfaces. Reactivity with oxidants (e.g., ozone) is tested in chamber studies, monitoring byproducts via GC-MS. These methods address surface-mediated chemical transformations relevant to air quality .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux with acetic acid catalyst
Structural ElucidationX-ray crystallography, NMR/IR
Stability AssessmentpH-controlled HPLC/MS monitoring
Bioactivity PredictionMolecular docking, QSAR modeling
Environmental InteractionMicrospectroscopic imaging, GC-MS

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